Glycidyl Palmitate

Description

Properties

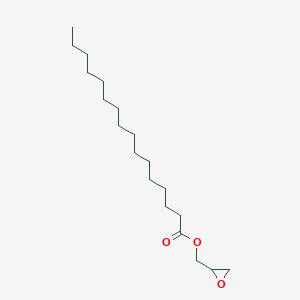

IUPAC Name |

oxiran-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324377 | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-44-2 | |

| Record name | NSC406558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glycidyl Palmitate from Glycerol and Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl palmitate, a glycidyl ester of palmitic acid, is a valuable chemical intermediate with applications in the synthesis of high-purity monoglycerides and epoxy resins.[1] Its reactive epoxide group makes it a versatile building block in organic synthesis.[2] This technical guide provides a comprehensive overview of the chemical synthesis of this compound from the readily available starting materials, glycerol and palmitic acid. The primary focus is on a robust two-step chemo-catalytic process. Detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathway and experimental workflow are presented to facilitate replication and further research in a laboratory setting.

Chemical Synthesis Pathway

The predominant chemical route for synthesizing this compound from glycerol and palmitic acid is a two-step process.[1][3] This method involves an initial esterification and chlorination of glycerol to form a chlorohydrin ester intermediate, which is subsequently cyclized to yield the final glycidyl ester product.[3]

Step 1: Esterification-Chlorination

In the first step, glycerol reacts with palmitic acid in the presence of concentrated hydrochloric acid. This one-pot reaction results in the formation of 3-chloro-2-hydroxypropyl palmitate. The hydrochloric acid acts as both a catalyst for the esterification and a source of chlorine for the chlorination of the glycerol backbone.

Step 2: Elimination (Epoxidation)

The second step involves an elimination reaction to form the epoxide ring. The intermediate, 3-chloro-2-hydroxypropyl palmitate, is treated with a base, such as cesium carbonate (Cs₂CO₃) or calcium hydride (CaH₂), to induce cyclization and form this compound.

The overall chemical transformation is depicted in the following reaction pathway diagram.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, derived from published literature.

Synthesis of 3-chloro-2-hydroxypropyl palmitate (Intermediate)

Materials:

-

Glycerol

-

Palmitic acid

-

Concentrated hydrochloric acid (12 M)

-

tert-Butyl methyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a reaction vial equipped with a PTFE-lined cap, combine palmitic acid, glycerol, and 12 M hydrochloric acid in the desired molar ratio (refer to Table 1 for optimization details).

-

Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, add tert-butyl methyl ether to the reaction mixture.

-

Wash the organic phase three times with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under vacuum to obtain the crude product.

-

Purify the crude product by column liquid chromatography to yield pure 3-chloro-2-hydroxypropyl palmitate.

Synthesis of this compound (Final Product)

Materials:

-

3-chloro-2-hydroxypropyl palmitate

-

tert-Butyl methyl ether

-

Cesium carbonate (Cs₂CO₃) or Calcium hydride (CaH₂)

-

Argon gas

Procedure:

-

Dissolve 3-chloro-2-hydroxypropyl palmitate (1 mmol, 348 mg) in 5 mL of tert-butyl methyl ether in a reaction vial under an argon atmosphere.

-

Add the basic reagent (1.3 mmol of either Cs₂CO₃ or CaH₂).

-

Seal the vial and stir the reaction mixture at the desired temperature for the specified time (refer to Table 2 for optimization details).

-

After the reaction is complete, purify the product by column liquid chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the diagram below.

Quantitative Data

The yield of the intermediate and the final product is highly dependent on the reaction conditions. The following tables summarize the quantitative data from optimization studies.

Table 1: Influence of Molar Ratios and Temperature on the Yield of 3-chloro-2-hydroxypropyl palmitate

| Entry | Palmitic Acid : Glycerol : HCl 12M (Molar Ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1.5 : 3 : 1.3 | 100 | 24 | 75 |

| 2 | 1 : 1 : 1 | 80 | 24 | Lower Yield |

| 3 | 2 : 1 : 1 | 100 | 24 | - |

Note: The best yield was obtained with a 1.5 : 3 : 1.3 molar ratio of palmitic acid to glycerol to HCl at 100 °C for 24 hours. Lower temperatures resulted in lower yields.

Table 2: Influence of Base and Reaction Conditions on the Yield of this compound

| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | 60 | 24 | 85 |

| 2 | Cs₂CO₃ | 25 | 24 | 60 |

| 3 | CaH₂ | 60 | 24 | 40 |

| 4 | CaH₂ | 25 | 24 | 25 |

Note: The best yield was achieved using Cs₂CO₃ as the base at 60 °C for 24 hours. Reactions carried out with CaH₂ consistently gave lower yields.

Alternative Synthesis Routes: Enzymatic Synthesis

While chemical synthesis is a well-established method, enzymatic synthesis presents a "greener" alternative, often requiring less energy and reducing solvent toxicity. Lipases, such as Candida antarctica lipase, can be used to catalyze the esterification of glycerol or its derivatives with palmitic acid. This approach can offer high selectivity and yield under milder reaction conditions. For instance, the direct esterification of glycidol with palmitic acid can be efficiently catalyzed by lipases at temperatures ranging from 50-80°C. Further research into the enzymatic synthesis of this compound directly from glycerol could provide a more sustainable manufacturing process.

Conclusion

The two-step chemical synthesis of this compound from glycerol and palmitic acid is a reliable and well-documented procedure. By carefully controlling reaction parameters such as molar ratios, temperature, and the choice of base, high yields of the desired product can be achieved. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemical synthesis and drug development. Future investigations may focus on optimizing the process for scalability and exploring more environmentally benign enzymatic routes.

References

An In-depth Technical Guide to the Chemical Properties and Epoxide Reactivity of Glycidyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl palmitate, the ester of palmitic acid and glycidol, is a molecule of significant interest in various scientific fields, from food science to materials and drug development.[1][2] Its bifunctional nature, possessing both a long aliphatic chain and a highly reactive epoxide ring, makes it a versatile building block for the synthesis of a diverse range of compounds. This guide provides a comprehensive overview of the chemical properties of this compound and delves into the reactivity of its epoxide group, offering detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key chemical and physical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₃ | [1][3][4] |

| Molecular Weight | 312.49 g/mol | |

| CAS Number | 7501-44-2 | |

| Appearance | White to pale yellow solid | |

| Melting Point | 41-42 °C | |

| Boiling Point | Approximately 360 °C | |

| Density | 0.88 g/cm³ at 20 °C | |

| Solubility | Soluble in DMSO (1 mg/ml) | |

| IUPAC Name | oxiran-2-ylmethyl hexadecanoate | |

| Synonyms | Glycidyl hexadecanoate, Palmitic acid glycidyl ester |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from glycerol. The first step involves an esterification-chlorination reaction, followed by an elimination reaction to form the epoxide ring.

Experimental Protocol: Two-Step Synthesis from Glycerol

Step 1: Synthesis of 3-chloro-2-hydroxypropyl palmitate

-

Reaction Setup: In a reaction vial equipped with a PTFE-lined cap, combine palmitic acid, glycerol, and 12 M hydrochloric acid in a molar ratio of 1:3:1.3.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours.

-

Work-up: After cooling the reaction mixture to room temperature, add tert-butyl methyl ether and wash the organic phase three times with water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography to yield 3-chloro-2-hydroxypropyl palmitate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 3-chloro-2-hydroxypropyl palmitate (1 mmol) in 5 mL of tert-butyl methyl ether in a reaction vial under an argon atmosphere.

-

Reaction Conditions: Add cesium carbonate (Cs₂CO₃) (1.3 mmol) to the solution.

-

Work-up and Purification: The resulting this compound can be purified by appropriate chromatographic techniques.

Reactivity of the Epoxide Group

The high reactivity of the three-membered epoxide ring in this compound is the cornerstone of its utility as a chemical intermediate. This strained ring readily undergoes ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions.

Acid-Catalyzed Ring-Opening: Hydrolysis

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. Subsequent attack by a weak nucleophile, such as water, leads to the formation of a 1,2-diol.

-

Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Reaction Conditions: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) (e.g., 0.1 mol%). Stir the reaction mixture at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting 2,3-dihydroxypropyl palmitate can be further purified by column chromatography if necessary.

Base-Catalyzed Ring-Opening: Reaction with Amines

In the presence of a strong nucleophile, such as an amine, the epoxide ring can be opened without the need for acid catalysis. This reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent like ethanol.

-

Addition of Nucleophile: Add the amine (e.g., aniline, 1.1 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product, a β-amino alcohol, can be purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile molecule with a rich chemistry centered around its reactive epoxide group. The synthetic and reaction protocols detailed in this guide provide a solid foundation for its use in the development of new materials, pharmaceuticals, and other advanced applications. A thorough understanding of its properties and reactivity is crucial for harnessing its full potential in scientific research and industrial processes.

References

The In Vivo Odyssey of Glycidyl Palmitate: A Technical Guide to its Metabolism and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl palmitate, a glycidyl ester of palmitic acid, is a processing-induced contaminant found in refined edible oils and fats. Its presence in the food chain has garnered significant attention from the scientific community and regulatory bodies due to its potential biotransformation into glycidol, a compound classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2][3] Understanding the in vivo metabolism and biotransformation of this compound is paramount for accurate risk assessment and the development of mitigation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the cellular signaling pathways impacted by its metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicological profile of this compound is intrinsically linked to its metabolic fate, which is predominantly dictated by the systemic exposure to its primary metabolite, glycidol.[4]

Absorption

Following oral ingestion, glycidyl esters are efficiently hydrolyzed in the gastrointestinal tract by lipases, releasing glycidol and palmitic acid.[4] Studies in rats have shown that approximately 87-92% of orally administered glycidol is absorbed from the gastrointestinal tract. The bioavailability of glycidol from glycidyl esters is considered to be high and is often assumed to be equivalent to the administration of a molar equivalent quantity of free glycidol for risk assessment purposes.

Distribution

Once absorbed, glycidol is rapidly distributed throughout the body. The highest concentrations of radioactivity following administration of radiolabeled glycidol in rats were found in the blood cells, thyroid, liver, kidney, and spleen. A key biomarker for the systemic exposure to glycidol is the formation of N-(2,3-dihydroxypropyl)valine (diHOPrVal), a hemoglobin adduct formed by the reaction of glycidol with the N-terminal valine of hemoglobin. The formation of this stable adduct provides an integrated measure of long-term exposure.

Metabolism

The biotransformation of this compound is a multi-step process initiated by enzymatic hydrolysis. The subsequent metabolism of the released glycidol and palmitic acid follows distinct pathways.

The primary step in the metabolism of this compound is the hydrolysis of the ester bond, which is catalyzed by lipases in the gastrointestinal tract. Pancreatic lipase and carboxyl ester lipase are the key enzymes responsible for this process. This enzymatic action releases free glycidol and palmitic acid.

The reactive epoxide ring of glycidol makes it susceptible to several metabolic transformations:

-

Glutathione Conjugation: The principal detoxification pathway for glycidol is conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This conjugation leads to the formation of S-(2,3-dihydroxypropyl)glutathione, which is further metabolized to mercapturic acids, such as 2,3-dihydroxypropyl mercapturic acid (DHPMA), and excreted in the urine.

-

Hydrolysis to Glycerol: The epoxide ring of glycidol can be hydrolyzed by epoxide hydrolases to form glycerol. Glycerol can then enter endogenous metabolic pathways.

-

Conversion to 3-MCPD: There is evidence suggesting that glycidol can be converted to 3-monochloropropane-1,2-diol (3-MCPD) in vivo, another food processing contaminant of toxicological concern.

The palmitic acid moiety released from the hydrolysis of this compound enters the fatty acid metabolic pool. It can be utilized for energy production via β-oxidation, incorporated into triglycerides for storage, or used for the synthesis of other lipids like phospholipids.

Excretion

The metabolites of glycidol are primarily excreted in the urine. The main urinary metabolites are mercapturic acids, such as DHPMA.

Quantitative Data

The following tables summarize the available quantitative data on the toxicokinetics of glycidol, the primary metabolite of this compound.

Table 1: Toxicokinetic Parameters of Glycidol in Rats Following Oral Administration of Glycidyl Linoleate (as a proxy for this compound)

| Parameter | Value | Species | Dosage | Reference |

| Cmax | 77% of Cmax from equimolar glycidol dose | Rat | 341 mg/kg glycidyl linoleate | |

| AUC | 128% of AUC from equimolar glycidol dose | Rat | 341 mg/kg glycidyl linoleate | |

| T½ (plasma) | 1.28 hours | Rat | Oral administration |

Table 2: Biomarker Formation Following Glycidol Exposure in Mice

| Biomarker | Formation Rate | Species | Exposure Route | Reference |

| Hemoglobin Adducts (diHOPrVal) | 20 pmol/g Hb per mg/kg glycidol | Mouse | Intraperitoneal injection |

Experimental Protocols

In Vivo Oral Gavage Study in Rats

Objective: To assess the in vivo metabolism and toxicokinetics of this compound.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

This compound

-

Vehicle (e.g., corn oil)

-

Gavage needles (16-18 gauge for rats)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

Procedure:

-

Acclimatization: House rats in standard conditions for at least one week before the experiment.

-

Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the this compound formulation to the rats via gavage. A control group should receive the vehicle only. The maximum recommended dosing volume for rats is 10-20 ml/kg.

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or another appropriate method. Process the blood to obtain plasma or serum.

-

Urine and Feces: House the rats in metabolic cages and collect urine and feces over a specified period (e.g., 24 or 48 hours).

-

-

Sample Analysis: Analyze the collected biological samples for this compound, glycidol, and its metabolites (e.g., DHPMA in urine, diHOPrVal in hemoglobin) using validated analytical methods such as LC-MS/MS.

-

Data Analysis: Determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for glycidol and its metabolites.

Analysis of N-(2,3-dihydroxypropyl)valine (diHOPrVal) in Hemoglobin by LC-MS/MS

Objective: To quantify the level of the glycidol-hemoglobin adduct as a biomarker of exposure.

Principle: This method is based on the N-alkyl Edman method, where the adducted N-terminal valine is cleaved and derivatized for detection.

Procedure:

-

Internal Standard Synthesis: Synthesize a stable isotope-labeled internal standard, such as N-(2,3-dihydroxypropyl)-(¹³C₅)valine, by reacting L-Valine-(¹³C₅) with glycidol.

-

Sample Preparation:

-

Take a whole blood sample and add an internal standard.

-

Lyse the red blood cells and precipitate the globin protein.

-

Wash the globin pellet to remove interfering substances.

-

-

Derivatization and Cleavage:

-

Redissolve the globin in a suitable buffer.

-

Add fluorescein isothiocyanate (FITC) to derivatize the N-terminal valine.

-

Incubate to allow for the cleavage of the derivatized N-terminal amino acid, forming a fluorescein thiohydantoin (FTH) derivative of diHOPrVal.

-

-

Extraction: Extract the FTH-diHOPrVal derivative from the reaction mixture using a suitable organic solvent.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Use a suitable chromatographic column and mobile phase gradient to separate the analyte from other components.

-

Detect and quantify the FTH-diHOPrVal and its internal standard using multiple reaction monitoring (MRM) mode.

-

Analysis of 2,3-Dihydroxypropyl Mercapturic Acid (DHPMA) in Urine by LC-MS/MS

Objective: To quantify the major urinary metabolite of glycidol.

Procedure:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove any precipitate.

-

Add an internal standard (e.g., isotopically labeled DHPMA).

-

Perform a solid-phase extraction (SPE) or a simple dilution ("dilute-and-shoot") to clean up the sample.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate DHPMA from other urinary components using a reverse-phase or HILIC column with an appropriate mobile phase gradient.

-

Quantify DHPMA and its internal standard using MRM mode.

-

Signaling Pathways and Molecular Mechanisms

The toxicity of this compound is primarily attributed to its metabolite, glycidol. The reactive epoxide group of glycidol can alkylate nucleophilic sites in macromolecules, including DNA and proteins, leading to genotoxicity and cytotoxicity.

Genotoxicity and DNA Damage Response

Glycidol is a direct-acting genotoxic agent that can form DNA adducts, leading to mutations and chromosomal aberrations. This DNA damage triggers a cellular stress response, activating complex signaling pathways to arrest the cell cycle and repair the damage or induce apoptosis if the damage is irreparable. Key pathways involved include:

-

ATM/ATR Pathway: The ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases are primary sensors of DNA double-strand breaks and single-strand breaks, respectively. Their activation initiates a signaling cascade that phosphorylates and activates downstream effectors like the checkpoint kinases Chk1 and Chk2.

-

p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell's response to DNA damage. It is stabilized and activated by ATM/ATR and Chk1/Chk2. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., Bax).

-

Cell Cycle Checkpoints: Glycidol-induced DNA damage can lead to the activation of cell cycle checkpoints, particularly the G2/M checkpoint, to prevent cells with damaged DNA from entering mitosis. This is often mediated by the inhibition of the CDK1/cyclin B complex.

Oxidative Stress and Inflammatory Signaling

Glycidol exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can further contribute to cellular damage and activate pro-inflammatory signaling pathways.

-

NF-κB/MAPK Pathway: In human umbilical vein endothelial cells, glycidol has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways in a ROS-dependent manner, leading to apoptosis and inflammation.

-

ERK Pathway: Studies in human colon cancer cells have demonstrated that glycidol can cause the downregulation of ERK (extracellular signal-regulated kinase) and pERK protein expression, which is involved in cell survival and proliferation.

Apoptosis

Glycidol can induce apoptosis through both p53-dependent and -independent mechanisms. The activation of caspase-3, a key executioner caspase, and the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) are common indicators of glycidol-induced apoptosis. The downregulation of the anti-apoptotic protein Bcl-2 has also been observed.

Visualizations

References

The Genesis of Glycidyl Palmitate in Edible Oils: A Technical Deep Dive into Refining-Induced Formation

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms, quantification, and analytical methodologies related to glycidyl palmitate formation in edible oils during the refining process.

The presence of glycidyl esters (GEs), including this compound, in refined edible oils is a significant concern for the food industry and health authorities worldwide. These process-induced contaminants are formed primarily during the high-temperature deodorization stage of oil refining. Due to the classification of glycidol, the de-esterified form of GEs, as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), understanding the mechanisms of GE formation is paramount for developing effective mitigation strategies.[1][2][3] This technical guide provides an in-depth analysis of the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways and analytical workflows.

Core Mechanism of Glycidyl Ester Formation

The formation of glycidyl esters is intrinsically linked to the presence of partial acylglycerols, namely diacylglycerols (DAGs) and monoacylglycerols (MAGs), in crude oils.[4][5] Triacylglycerols (TAGs), the primary component of edible oils, are not direct precursors to GEs. The critical step for GE formation is the deodorization process, a steam distillation carried out at high temperatures (typically 240-270°C) to remove undesirable volatile compounds.

The predominant proposed mechanism involves an intramolecular elimination of a fatty acid from a DAG molecule at temperatures exceeding 200°C. This reaction is thought to proceed through a cyclic acyloxonium ion intermediate. The concentration of DAGs and MAGs in the initial crude oil, which can be elevated due to enzymatic hydrolysis during fruit maturation and harvesting, is a key determinant of the final GE content in the refined oil. Palm oil, in particular, is known to have high levels of DAGs (4-12%), making it more susceptible to GE formation.

Quantitative Analysis of Glycidyl Esters in Edible Oils

The concentration of glycidyl esters can vary significantly depending on the type of oil and the refining conditions. The following tables summarize the reported levels of GEs in various edible oils.

Table 1: Occurrence of Glycidyl Esters (GEs) in Various Refined Edible Oils

| Type of Oil | GE Range (mg/kg) | Reference |

| Palm Oil | 0.24 - 30.2 | |

| Palm Olein | 0.24 - 17 | |

| Palm Stearin | 3.58 | |

| Rice Bran Oil | 28 | |

| Rapeseed Oil | 16 | |

| Sunflower Oil | 1.0 | |

| Soybean Oil | 0.014 - 0.50 | |

| Corn Oil | 0.15 - 1.57 | |

| Canola Oil | 0.18 - 0.48 | |

| Coconut Oil | 0.03 - 1.71 | |

| Cottonseed Oil | 0.47 - 0.53 | |

| Grapeseed Oil | 0.14 - 3.02 | |

| Olive Oil | 0.048 - 1.10 |

Table 2: Glycidyl Ester and Precursor Levels in Palm Oil

| Parameter | Concentration | Reference |

| Diacylglycerols (DAGs) in Crude Palm Oil | 4% - 12% | |

| Recommended max. DAG level to reduce GE formation | < 4% | |

| Recommended max. Free Fatty Acid (FFA) level to reduce GE formation | < 2.5% | |

| High GE levels in Palm Fatty Acid Distillate | > 100 ppm |

Visualizing the Chemical Pathway

The formation of glycidyl esters from diacylglycerols during deodorization can be represented by the following chemical pathway.

Caption: Proposed mechanism of Glycidyl Ester formation from Diacylglycerol.

Experimental Protocols for Glycidyl Ester Analysis

Accurate quantification of glycidyl esters is crucial for monitoring and control. Both indirect and direct analytical methods are employed.

Indirect Method: AOCS Official Method Cd 29c-13 (Differential Measurement)

This widely used indirect method determines glycidyl esters by converting them to a more easily measurable compound. The principle relies on the fact that in the presence of a chloride source, glycidol (released from GEs) is converted to 3-monochloropropane-1,2-diol (3-MCPD). The GE content is then calculated by the difference between the total 3-MCPD measured in the presence of chloride and the 3-MCPD originating from 3-MCPD esters alone.

Methodology:

-

Sample Preparation (Assay A - Total 3-MCPD):

-

Weigh approximately 100 mg of the oil sample into a test tube.

-

Add an internal standard solution (e.g., deuterated 3-MCPD ester).

-

Add a solution of sodium methoxide in methanol to facilitate the release of 3-MCPD and glycidol from their respective esters (transesterification).

-

Stop the reaction by adding an acidic solution containing sodium chloride. This converts the released glycidol to 3-MCPD.

-

Extract the fatty acid methyl esters with a non-polar solvent like hexane.

-

The remaining aqueous/methanolic phase contains the free 3-MCPD.

-

-

Sample Preparation (Assay B - 3-MCPD from esters):

-

Follow the same procedure as Assay A, but stop the reaction with an acidic, chloride-free salt solution (e.g., sodium sulfate). In this assay, the released glycidol is not converted to 3-MCPD.

-

-

Derivatization:

-

To the aqueous/methanolic phase from both assays, add phenylboronic acid (PBA) solution. PBA reacts with 3-MCPD to form a volatile derivative suitable for gas chromatography.

-

-

Extraction and Analysis:

-

Extract the PBA derivative with a suitable solvent (e.g., iso-octane).

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Quantification:

-

Calculate the concentration of 3-MCPD in both assays based on the internal standard.

-

The concentration of glycidyl esters (expressed as glycidol) is calculated from the difference in 3-MCPD concentration between Assay A and Assay B.

-

Caption: Workflow for the AOCS Official Method Cd 29c-13.

Direct Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Direct methods offer the advantage of measuring the intact glycidyl esters without chemical conversion, providing more specific information about the individual GE species.

Methodology:

-

Sample Preparation:

-

Accurately weigh the oil sample (e.g., 1.25 g).

-

Dissolve the sample in a suitable solvent mixture (e.g., 25 mL of acetone) containing a deuterated internal standard (e.g., d31-glycidyl palmitate).

-

If necessary, gently heat the sample to ensure homogeneity.

-

The sample extract can be directly analyzed without further cleanup.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the sample extract (e.g., 5 µL) onto a reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size).

-

Maintain the column at an elevated temperature (e.g., 60°C) to ensure analyte solubility.

-

Use a gradient elution with a mobile phase system, for example:

-

Mobile Phase A: Methanol/Acetonitrile/Water mixture.

-

Mobile Phase B: Acetone.

-

-

The gradient program is designed to separate the different glycidyl esters based on their fatty acid chain length and degree of unsaturation.

-

-

Mass Spectrometry (MS):

-

Use an atmospheric pressure chemical ionization (APCI) source in positive ion mode.

-

Set the interface and desolvation line temperatures appropriately (e.g., 450°C and 300°C, respectively).

-

Monitor the specific mass-to-charge ratios (m/z) corresponding to the protonated molecules of the target glycidyl esters and the internal standard.

-

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations for each glycidyl ester.

-

Quantify the amount of each glycidyl ester in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

References

- 1. bfr.bund.de [bfr.bund.de]

- 2. fda.gov [fda.gov]

- 3. Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mpoc.org.my [mpoc.org.my]

- 5. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile and potential carcinogenicity of Glycidyl Palmitate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycidyl palmitate, a glycidyl ester of palmitic acid, is a process-induced contaminant found in refined edible oils and fats. While this compound itself exhibits low toxicity, its primary toxicological significance lies in its role as a precursor to glycidol upon ingestion. The hydrolysis of this compound in the gastrointestinal tract releases glycidol, a compound classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A). This guide provides a comprehensive overview of the toxicological profile of this compound, focusing on the well-documented hazards of its metabolite, glycidol. It includes a summary of key toxicological data, detailed experimental protocols from pivotal studies, and a review of the mechanisms of toxicity and carcinogenicity.

Introduction

Glycidyl esters (GEs), including this compound, are formed during the high-temperature processing of vegetable oils.[1] Their presence in a wide range of food products has raised significant food safety concerns. The toxicological relevance of this compound is almost exclusively attributed to its in vivo conversion to glycidol.[1] Glycidol is a reactive epoxide that has been shown to be genotoxic and carcinogenic in animal studies.[2][3] This technical guide synthesizes the available scientific literature to provide a detailed toxicological profile of this compound, with a necessary and strong emphasis on the data available for glycidol.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral ingestion, glycidyl esters are efficiently absorbed and rapidly hydrolyzed by lipases in the gastrointestinal tract, releasing glycidol and the corresponding fatty acid (palmitic acid).[4] Studies in rats have demonstrated that glycidol is readily absorbed from the gastrointestinal tract (approximately 87-92%) and is quickly distributed throughout the body.

The metabolism of glycidol is a critical factor in its toxicity. The epoxide ring of glycidol is highly reactive and can bind to cellular macromolecules, including DNA. This reactivity is central to its genotoxic and carcinogenic properties.

Toxicological Profile of Glycidol

Due to the rapid hydrolysis of this compound to glycidol in vivo, the toxicological profile of glycidol is of primary importance.

Acute, Subchronic, and Chronic Toxicity

Quantitative toxicity data specifically for this compound is limited. The focus of toxicological assessment has been on its metabolite, glycidol.

Table 1: Summary of Acute and Subchronic Toxicity of Glycidol

| Study Type | Species | Route | Key Findings | Reference |

| 16-Day Study | F344/N Rats | Gavage | All rats at 600 mg/kg died. At 300 mg/kg, males showed epididymal and testicular atrophy. | |

| 16-Day Study | B6C3F1 Mice | Gavage | All mice at 600 mg/kg died. Females at 300 mg/kg showed focal demyelination in the brain. | |

| 13-Week Study | F344/N Rats | Gavage | Deaths occurred at 400 mg/kg. Reduced body weight and sperm motility at ≥ 50 mg/kg. | |

| 13-Week Study | B6C3F1 Mice | Gavage | Deaths at ≥ 150 mg/kg. Brain lesions at ≥ 150 mg/kg. |

Based on these studies, doses for 2-year carcinogenicity studies were selected at 37.5 and 75 mg/kg for rats and 25 and 50 mg/kg for mice.

Genotoxicity

Glycidol is a direct-acting genotoxic agent. Its epoxide moiety can covalently bind to DNA, forming DNA adducts that can lead to mutations if not repaired. Glycidol has tested positive in a wide range of in vitro and in vivo genotoxicity assays, including:

-

Bacterial Reverse Mutation Assay (Ames Test): Mutagenic in various Salmonella typhimurium strains.

-

In Vitro Mammalian Cell Assays: Induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells.

-

In Vivo Assays: While some in vivo micronucleus tests have shown mixed results, the overall evidence points to the genotoxic potential of glycidol.

The formation of DNA adducts is a key initiating event in glycidol-induced carcinogenicity.

Carcinogenicity

The carcinogenicity of glycidol has been extensively studied in rodents. The National Toxicology Program (NTP) conducted 2-year gavage studies in F344/N rats and B6C3F1 mice, which provided "clear evidence of carcinogenic activity."

Table 2: Summary of Carcinogenic Effects of Glycidol in 2-Year NTP Gavage Studies

| Species | Sex | Target Organ(s) | Neoplasm Type |

| F344/N Rats | Male | Tunica vaginalis, Mammary gland, Brain, Forestomach, Intestine, Skin, Zymbal's gland, Thyroid gland | Mesotheliomas, Fibroadenomas, Gliomas, Neoplasms |

| Female | Mammary gland, Brain, Oral mucosa, Forestomach, Clitoral gland, Thyroid gland | Fibroadenomas, Adenocarcinomas, Gliomas, Neoplasms, Leukemia | |

| B6C3F1 Mice | Male | Forestomach, Harderian gland, Liver, Lung, Skin | Neoplasms |

| Female | Mammary gland, Uterus, Subcutaneous tissue | Adenocarcinomas, Carcinomas, Sarcomas |

Source: NTP Technical Report TR-374

The IARC has classified glycidol as "probably carcinogenic to humans" (Group 2A) based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence.

Mechanism of Carcinogenicity

The carcinogenic activity of glycidol is primarily attributed to its genotoxic nature. The proposed mechanism involves the following key steps:

-

Metabolic Activation: this compound is hydrolyzed to glycidol.

-

DNA Adduct Formation: The electrophilic epoxide ring of glycidol reacts with nucleophilic sites on DNA bases, forming various DNA adducts.

-

Mutagenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in mutations.

-

Initiation of Carcinogenesis: The accumulation of mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) can initiate the process of carcinogenesis.

Signaling pathways such as the MAPK/ERK and PI3K/Akt pathways are known to be involved in the regulation of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. While direct studies on the involvement of these specific pathways in glycidol-induced carcinogenesis are not extensively detailed, it is plausible that the genotoxic stress and cellular damage caused by glycidol could activate these pathways, contributing to tumor development.

Caption: Proposed signaling pathway for glycidol-induced carcinogenicity.

Experimental Protocols

NTP 2-Year Gavage Carcinogenesis Bioassay of Glycidol (TR-374)

This study was fundamental in establishing the carcinogenicity of glycidol.

-

Test Animals: Male and female F344/N rats and B6C3F1 mice.

-

Administration: Glycidol was administered in distilled water by gavage, 5 days per week for 104 weeks.

-

Dose Levels:

-

Rats: 0 (vehicle control), 37.5, or 75 mg/kg body weight.

-

Mice: 0 (vehicle control), 25, or 50 mg/kg body weight.

-

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive histopathological examination was conducted.

-

Statistical Analysis: The incidences of neoplasms were analyzed using life table methods to account for differences in survival.

Caption: Experimental workflow for the NTP 2-year glycidol carcinogenesis bioassay.

Conclusion

The toxicological profile of this compound is intrinsically linked to its in vivo hydrolysis product, glycidol. While data on the parent compound is scarce, extensive evidence from animal studies demonstrates that glycidol is a genotoxic carcinogen, inducing tumors at multiple sites in both rats and mice. The primary mechanism of carcinogenicity is believed to be the formation of DNA adducts, leading to mutations. For risk assessment purposes, exposure to this compound should be considered equivalent to exposure to a molar equivalent of glycidol. This technical guide provides researchers and drug development professionals with a consolidated resource on the known toxicological and carcinogenic hazards associated with this compound, underscoring the importance of monitoring and mitigating its presence in food and other consumer products.

References

The Role of Glycidyl Palmitate in the Preparation of Lysophosphatidic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acids (LPAs) are a class of signaling phospholipids that regulate a diverse array of cellular processes, making them compelling targets in drug discovery and development. The synthesis of structurally defined LPAs is crucial for elucidating their physiological roles and for the development of novel therapeutics. Glycidyl palmitate, a glycidyl ester of palmitic acid, serves as a key intermediate in several synthetic strategies for preparing lysophosphatidic acids. This technical guide provides an in-depth exploration of the chemical principles and experimental methodologies underlying the use of this compound in the synthesis of lysophosphatidic acids. It includes a plausible synthetic pathway, detailed experimental protocols, quantitative data representation, and visualizations of relevant signaling pathways to support researchers in this field.

Introduction to Lysophosphatidic Acids (LPAs)

Lysophosphatidic acids are bioactive lipid molecules that act as extracellular signaling molecules by binding to a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPAR1-6).[1][2] This interaction triggers a cascade of downstream signaling events that influence fundamental cellular functions such as proliferation, migration, survival, and differentiation.[1][2] The diverse biological activities of LPAs have implicated them in a wide range of physiological and pathological processes, including wound healing, neurogenesis, fibrosis, and cancer.

The general structure of a lysophosphatidic acid consists of a glycerol backbone, a single acyl chain (such as palmitoyl), and a phosphate group at the sn-3 position. The specific acyl chain attached to the glycerol backbone determines the particular species of LPA, which can influence its receptor binding affinity and subsequent biological activity.

This compound as a Precursor for LPA Synthesis

This compound, also known as glycidyl hexadecanoate, is an ester of palmitic acid and glycidol.[3] Its chemical structure is characterized by a reactive epoxide ring, which is susceptible to nucleophilic attack. This reactivity makes this compound a valuable building block in organic synthesis, including as a potential starting material for the preparation of lysophosphatidic acids.

The core principle behind using this compound for LPA synthesis lies in the ring-opening of its epoxide moiety by a phosphate nucleophile. This reaction, typically performed under acidic conditions, introduces the phosphate group and generates the diol structure characteristic of the glycerol backbone of LPA.

Proposed Reaction Mechanism

The synthesis of 1-palmitoyl-sn-glycero-3-phosphate from this compound can be envisioned as a two-step process:

-

Protonation of the Epoxide: In the presence of an acid catalyst, the oxygen atom of the epoxide ring in this compound is protonated. This protonation makes the epoxide a better leaving group and activates the ring for nucleophilic attack.

-

Nucleophilic Attack by Phosphate: A suitable phosphate source, such as phosphoric acid or a protected phosphate derivative, then acts as a nucleophile. The nucleophile attacks one of the electrophilic carbon atoms of the protonated epoxide, leading to the opening of the ring. This attack typically occurs at the less sterically hindered carbon, resulting in the formation of a phosphate ester at the terminal position of the glycerol backbone. Subsequent deprotection steps, if necessary, yield the final lysophosphatidic acid product.

Experimental Protocols

Synthesis of 1-Palmitoyl-rac-glycero-3-phosphate from this compound

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

-

Phosphorylation:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) to the solution, followed by the dropwise addition of anhydrous pyridine (1.2 equivalents) while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Slowly add water to quench the reaction and hydrolyze the resulting phosphodichloridate intermediate.

-

Add triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Stir the mixture vigorously for 1 hour.

-

-

Extraction and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol/water solvent system to yield 1-palmitoyl-rac-glycero-3-phosphate.

-

Note: This protocol will produce a racemic mixture of LPA. Stereospecific synthesis would require the use of enantiomerically pure starting materials and stereocontrolled reaction conditions.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 1-palmitoyl-rac-glycero-3-phosphate from this compound, based on typical yields for similar organic transformations. Actual experimental results may vary and would require optimization.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagent | Phosphorus Oxychloride |

| Reaction Time | 14 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Theoretical Yield | (Calculated based on starting material) |

| Actual Yield | 60-70% (Hypothetical) |

| Purity (Post-Purification) | >95% (Hypothetical) |

| Analytical Method | ¹H NMR, ³¹P NMR, Mass Spectrometry |

Visualization of Signaling Pathways and Experimental Workflow

LPA Signaling Pathway

Lysophosphatidic acid exerts its biological effects by activating a family of six G protein-coupled receptors (LPAR1-6). The binding of LPA to its receptors initiates downstream signaling cascades through the activation of heterotrimeric G proteins, including Gαq/11, Gαi/o, Gα12/13, and Gαs. These signaling pathways ultimately regulate a wide range of cellular responses.

Caption: LPA Signaling Pathways.

Experimental Workflow for LPA Synthesis

The synthesis of lysophosphatidic acid from this compound involves a series of well-defined steps, from the initial reaction to the final purification and characterization of the product.

Caption: LPA Synthesis Workflow.

Conclusion

This compound represents a viable and versatile starting material for the synthesis of lysophosphatidic acids. The reactivity of its epoxide ring allows for the direct introduction of a phosphate group, providing a convergent route to the LPA scaffold. While further optimization of reaction conditions is necessary to achieve high yields and stereoselectivity, the chemical principles outlined in this guide provide a solid foundation for researchers to develop robust synthetic protocols. The availability of well-characterized, synthetic LPAs is indispensable for advancing our understanding of their complex biology and for the development of targeted therapeutics for a host of human diseases.

References

An In-depth Technical Guide on Glycidyl Palmitate as a Precursor for Monoglyceride Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monoglycerides, particularly 1-monopalmitin, are pivotal molecules in pharmaceutical sciences, serving as emulsifiers, stabilizers, and critical components in advanced drug delivery systems.[1][2] Their ability to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) makes them invaluable in formulation development.[1] Furthermore, emerging research has identified 1-monopalmitin as a bioactive compound with potential applications in oncology, specifically as a P-glycoprotein (P-gp) inhibitor and an activator of the PI3K/Akt signaling pathway.[1][3] This guide provides a comprehensive overview of the synthesis of monoglycerides using glycidyl palmitate as a key precursor. It details synthetic pathways, experimental protocols, and the biological significance of the resulting monoglycerides in the context of drug development.

Introduction to Monoglyceride Synthesis

Monoglycerides are esters of glycerol and a single fatty acid. Their synthesis can be achieved through various chemical and enzymatic methods. Traditional chemical synthesis often involves high temperatures and non-selective catalysts, leading to a mixture of mono-, di-, and triglycerides, which necessitates extensive purification. Enzymatic synthesis, on the other hand, offers a milder and more selective alternative, often resulting in higher purity products with fewer side reactions.

This compound, a glycidyl ester of palmitic acid, is a valuable precursor for the synthesis of 1-monopalmitin due to the high reactivity of its epoxide ring. This epoxide moiety can undergo ring-opening reactions with various nucleophiles, providing a direct route to the formation of monoglycerides.

Synthetic Pathways from this compound

The primary route for synthesizing 1-monopalmitin from this compound involves the nucleophilic opening of the epoxide ring. This can be achieved through acid-catalyzed or base-catalyzed hydrolysis.

Acid-Catalyzed Epoxide Ring Opening

In an acidic medium, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by water. The water molecule then attacks one of the epoxide carbons, leading to the formation of a diol, which in this case is 1-monopalmitin.

Caption: Acid-catalyzed hydrolysis of this compound to 1-monopalmitin.

Base-Catalyzed Epoxide Ring Opening

Under basic conditions, a hydroxide ion acts as the nucleophile and directly attacks one of the epoxide carbons, leading to the opening of the ring and the formation of 1-monopalmitin after protonation of the resulting alkoxide.

Caption: Base-catalyzed hydrolysis of this compound to 1-monopalmitin.

Alternative Enzymatic Synthesis of 1-Monopalmitin

While direct synthesis from this compound is chemically feasible, enzymatic methods using alternative precursors are well-documented and offer high selectivity and milder reaction conditions.

Enzymatic Transesterification of Vinyl Palmitate with Glycerol

This method employs Novozym 435 lipase to catalyze the transesterification between vinyl palmitate and glycerol.

Caption: Enzymatic synthesis of 1-monopalmitin via transesterification.

Chemoenzymatic Synthesis from 1,2-Acetonide Glycerol

This two-step process involves the enzymatic esterification of 1,2-acetonide glycerol with palmitic acid, followed by the acidic cleavage of the acetonide protecting group.

Caption: Chemoenzymatic synthesis of 1-monopalmitin.

Experimental Protocols

Hypothetical Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

-

Reaction Conditions: Add an excess of water (10 equivalents) and stir the mixture at a moderately elevated temperature (e.g., 60-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 1-monopalmitin.

Protocol: Enzymatic Transesterification of Vinyl Palmitate with Glycerol

-

Reaction Setup: In a reaction vessel, combine vinyl palmitate (1 mmol) and glycerol (5 mmol).

-

Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE) as the solvent.

-

Enzyme Addition: Add Novozym 435 lipase (10% w/w of total reactants).

-

Reaction Conditions: Stir the mixture at ambient temperature for 6 hours.

-

Enzyme Removal: After the reaction is complete, filter off the lipase.

-

Purification: The excess glycerol can be removed by washing with water. The product can be further purified by crystallization to obtain pure 1-monopalmitin.

Protocol: Chemoenzymatic Synthesis of 1-Monopalmitin

Step 1: Enzymatic Esterification

-

Reaction Setup: Combine 1,2-acetonide glycerol (606 mmol) and palmitic acid in dichloromethane.

-

Enzyme Addition: Add Novozym 435 (10% w/w) as the catalyst.

-

Reaction Conditions: Stir the reaction mixture at 55 °C for 10 hours.

-

Product Isolation: After the reaction, the resulting 1,2-acetonide-3-palmitoyl glycerol is used directly in the next step after removal of the solvent.

Step 2: Cleavage of the Acetonide Group

-

Reaction Setup: Dissolve the crude 1,2-acetonide-3-palmitoyl glycerol (500 mmol) in methanol.

-

Catalyst Addition: Add Amberlyst-15 as the catalyst.

-

Reaction Conditions: Stir the mixture to facilitate the cleavage of the acetonide group.

-

Purification: The final product, 1-monopalmitin, can be purified by crystallization from the reaction mixture.

Quantitative Data Summary

The following table summarizes typical yields and purities for the synthesis of monoglycerides using various methods.

| Synthesis Method | Precursors | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Enzymatic Transesterification | Vinyl Palmitate, Glycerol | Novozym 435 | 6 | Ambient | ~68.5 | 97-98 | |

| Chemoenzymatic Synthesis | 1,2-Acetonide Glycerol, Palmitic Acid | Novozym 435 | 10 | 55 | High | >99 | |

| Enzymatic Esterification | Glycerol, Palmitic Acid | CALB (CLPCMCs) | 24 | - | 87 | - | |

| Glycerolysis of Methyl Oleate | Methyl Oleate, Glycerol | MgO | 2 | 220-250 | up to 77 | - | |

| Enzymatic Glycerolysis (Solvent-free) | Crude Glycerol, Soybean Oil | Novozym 435 | 12 | 65.2 | ~28.9 | - |

Biological Significance in Drug Development

1-Monopalmitin is not merely an excipient but also a bioactive molecule with significant potential in cancer therapy.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR). By actively transporting chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and efficacy. 1-Monopalmitin has been shown to inhibit P-gp, thereby increasing the intracellular accumulation of P-gp substrates like Rhodamine-123 and the chemotherapeutic drug Daunorubicin in a dose-dependent manner. This suggests that 1-monopalmitin could be used as a chemosensitizer to overcome MDR in cancer treatment.

Caption: Experimental workflow for P-glycoprotein inhibition assay.

Activation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Dysregulation of this pathway is common in many cancers. 1-Monopalmitin has been demonstrated to activate the PI3K/Akt pathway, which in turn leads to the induction of G2/M cell cycle arrest and caspase-dependent apoptosis in non-small cell lung cancer (NSCLC) cells. It also suppresses the expression of inhibitors of apoptosis proteins (IAPs). Interestingly, while activating this pathway, 1-monopalmitin shows low toxicity to normal cells.

Caption: Simplified signaling pathway of 1-monopalmitin in cancer cells.

Analytical Characterization of 1-Monopalmitin

The identity and purity of synthesized 1-monopalmitin can be confirmed using a variety of analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups such as hydroxyl (-OH) and ester (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the palmitoyl group on the glycerol backbone.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Melting Point: The reported melting point of 1-monopalmitin is approximately 75 °C.

Conclusion

This compound serves as a promising and reactive precursor for the synthesis of 1-monopalmitin, a monoglyceride of significant interest to the pharmaceutical industry. The synthesis can be achieved through straightforward chemical transformations involving the opening of the epoxide ring. Furthermore, highly selective enzymatic and chemoenzymatic methods provide viable alternatives for producing high-purity 1-monopalmitin. Beyond its role as a formulation excipient, 1-monopalmitin exhibits intriguing biological activities, including the inhibition of P-glycoprotein and the modulation of the PI3K/Akt signaling pathway, highlighting its potential as a therapeutic agent or adjuvant in cancer therapy. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and biological relevance of this versatile molecule.

References

Glycidyl Palmitate: An In-Depth Technical Guide to its Interaction with Cellular Membranes and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl palmitate, a glycidyl ester of palmitic acid, is a process-induced contaminant found in refined edible oils and fats. Its biological significance is primarily linked to its in vivo hydrolysis, which yields palmitic acid and glycidol. While direct research on the interaction of the intact this compound molecule with cellular systems is limited, its metabolic fate provides a clear path to understanding its influence on cellular membranes and lipid metabolism. This technical guide delineates these interactions, focusing on the well-documented effects of its hydrolysis products. We will explore the biophysical effects of palmitic acid on membrane fluidity and lipid raft formation, its role in key metabolic and signaling pathways such as ceramide synthesis and protein palmitoylation, and the genotoxic potential of glycidol. This document provides detailed experimental protocols for key assays and summarizes quantitative data to serve as a comprehensive resource for the scientific community.

Metabolism of this compound

Upon ingestion, this compound is rapidly hydrolyzed in the gastrointestinal tract by lipases into its constituent molecules: palmitic acid and glycidol.[1][2] This metabolic breakdown is the critical first step in its biological activity.

Interaction with Cellular Membranes via Palmitic Acid

The liberation of palmitic acid from this compound introduces a key modulator of cellular membrane dynamics. Saturated fatty acids like palmitate can be incorporated into membrane phospholipids, influencing the physical properties and organization of the lipid bilayer.

Effects on Membrane Fluidity and Lipid Rafts

Palmitic acid tends to decrease membrane fluidity. Its straight, saturated acyl chain allows for tighter packing with other lipid molecules, leading to a more ordered and less fluid membrane state.[3] This alteration in fluidity can impact the function of membrane-embedded proteins and signaling platforms. Furthermore, palmitic acid promotes the formation and stabilization of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[4] These rafts are crucial for signal transduction and protein trafficking.

Table 1: Effects of Palmitic Acid on Cellular Membrane Properties

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| Membrane Fluidity | HCT116 colon carcinoma cells | ≥ 25 µM Palmitic Acid | Significant decrease | [3] |

| Lipid Raft Accumulation | Primary murine hepatocytes | Palmitic Acid | Marked increase |

Experimental Protocol: Assessment of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to measure changes in membrane fluidity. It relies on the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. A decrease in fluidity restricts the probe's movement, leading to a higher anisotropy value.

Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the hydrophobic core of the cell membrane. The sample is excited with vertically polarized light. The rotational speed of the probe determines the degree of depolarization of the emitted fluorescence. The anisotropy (r) is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excited light. An increase in anisotropy corresponds to a decrease in membrane fluidity.

Materials:

-

Cells of interest (e.g., primary hepatocytes, HCT116)

-

Culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fluorescent probe stock solution (e.g., 2 mM DPH in tetrahydrofuran)

-

Palmitic acid stock solution (e.g., conjugated to BSA)

-

Fluorometer with polarizing filters

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.

-

Treat cells with various concentrations of palmitic acid (or this compound) for the desired duration. Include a vehicle control (e.g., BSA alone).

-

-

Labeling with DPH:

-

Prepare a working solution of DPH by diluting the stock solution in PBS to a final concentration of 2 µM.

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells with the 2 µM DPH solution for 30-45 minutes at 37°C, protected from light.

-

-

Cell Harvesting and Resuspension:

-

Wash the cells twice with PBS to remove excess probe.

-

Harvest the cells (e.g., by trypsinization followed by centrifugation).

-

Resuspend the cell pellet in PBS to a density of approximately 1 x 106 cells/mL.

-

-

Fluorescence Anisotropy Measurement:

-

Transfer the cell suspension to a quartz cuvette.

-

Place the cuvette in the temperature-controlled holder of the fluorometer (e.g., at 37°C).

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities with the emission polarizer oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light. A correction factor (G factor) for the instrument's differential sensitivity to the two polarizations should be determined using the probe in a solvent with no viscosity.

-

-

Calculation:

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

-

-

Data Analysis:

-

Compare the anisotropy values of treated cells to the control cells. A statistically significant increase in 'r' indicates a decrease in membrane fluidity.

-

Impact on Lipid Metabolism and Signaling

Palmitic acid, as a primary fatty acid, is a central molecule in cellular lipid metabolism and signaling. Its increased availability following this compound hydrolysis can significantly impact several pathways.

Ceramide Synthesis Pathway

Palmitic acid is a direct precursor for the de novo synthesis of ceramides, a class of sphingolipids that are potent signaling molecules involved in apoptosis, cell cycle arrest, and insulin resistance. The pathway begins with the condensation of palmitoyl-CoA and serine.

Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein. This process increases the protein's hydrophobicity, thereby regulating its membrane association, subcellular trafficking, and stability. The availability of palmitic acid can influence the pool of palmitoyl-CoA, the substrate for this modification.

Lysophosphatidic Acid (LPA) Signaling

The glycerol backbone of this compound, upon hydrolysis, enters the cellular glycerol pool. Glycerol-3-phosphate is a key precursor for the synthesis of lysophosphatidic acid (LPA), a potent signaling lipid that acts through specific G protein-coupled receptors (LPARs) to regulate cell proliferation, migration, and survival.

Experimental Protocol: Lipidomic Analysis by GC-MS

To quantify the changes in the cellular lipid profile after exposure to this compound or its metabolites, gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique.

Principle: Cellular lipids are extracted and fatty acids are converted into volatile fatty acid methyl esters (FAMEs) through derivatization. FAMEs are then separated by gas chromatography based on their boiling points and chain lengths, and identified and quantified by mass spectrometry.

Materials:

-

Cultured cells (e.g., HepG2)

-

Solvents: Chloroform, Methanol, Isooctane

-

Internal standards (e.g., deuterated fatty acids)

-

Derivatization agent (e.g., methanolic HCl or BF3-methanol)

-

GC-MS system with a suitable capillary column (e.g., Zebron ZB-1)

Procedure:

-

Cell Culture and Lipid Extraction:

-

Culture cells and treat with the compound of interest.

-

Harvest cells and wash with PBS.

-

Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water). Add internal standards at the beginning of the extraction to correct for sample loss.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Derivatization to FAMEs:

-

Add methanolic HCl to the dried lipid extract.

-

Heat the sample at 80-100°C for 1-2 hours to facilitate the transesterification of fatty acids to FAMEs.

-

After cooling, add water and extract the FAMEs with a non-polar solvent like isooctane or hexane.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a temperature gradient program to separate the FAMEs on the capillary column. A typical program might be: start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min.

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-650).

-

-

Data Analysis:

-

Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

-

Quantify the amount of each fatty acid by comparing the peak area of its FAME to the peak area of the corresponding internal standard.

-

Compare the lipid profiles of treated samples to control samples to identify significant changes.

-

Toxicological Implications via Glycidol

The hydrolysis of this compound also releases glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the IARC. The carcinogenicity of glycidol is attributed to its ability to form adducts with DNA, which can lead to mutations if not repaired.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are exposed to the test compound. Mutagenic compounds will cause reverse mutations, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium, forming visible colonies. The test is often performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Nutrient broth

-

Top agar (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

-

Test compound (this compound/Glycidol) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., sodium azide for TA100 without S9; 2-aminofluorene for TA100 with S9)

-

Negative (solvent) control

-

S9 metabolic activation mix (optional)

Procedure:

-

Preparation of Bacterial Cultures:

-

Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 109 cells/mL.

-

-

Plate Incorporation Assay:

-

To a sterile tube, add in the following order:

-

2 mL of molten top agar (kept at 45°C)

-

0.1 mL of the overnight bacterial culture

-

0.1 mL of the test compound at various concentrations (or control solutions)

-

0.5 mL of S9 mix or buffer (for assays with or without metabolic activation, respectively)

-

-

Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation and Colony Counting:

-

Incubate the plates in the dark at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis:

-

A positive response is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control background. Compare the results to the positive and negative controls.

-

Conclusion

The biological impact of this compound is intricately linked to its metabolic breakdown into palmitic acid and glycidol. While the parent molecule's direct interactions remain an area for future investigation, the extensive body of research on its metabolites provides a robust framework for understanding its effects. Palmitic acid influences the structural integrity and function of cellular membranes and acts as a key substrate and signaling molecule in numerous lipid metabolic pathways. Conversely, the release of glycidol introduces a significant genotoxic risk through the formation of DNA adducts. This guide provides a foundational understanding and practical methodologies for researchers investigating the complex interplay between this food-processing contaminant and cellular biology. Future biophysical studies, such as isothermal titration calorimetry and fluorescence anisotropy using model membranes, are warranted to elucidate the direct interaction, if any, of intact this compound with lipid bilayers.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 7501-44-2 | Benchchem [benchchem.com]

- 3. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitic acid induces insulin resistance and oxidative stress-mediated cell injury through accumulation of lipid rafts in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of Glycidyl Palmitate from Acylglycerols at High Temperatures

Issued for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl esters (GEs) are processing-induced contaminants that emerge in edible oils and fats during high-temperature refining processes. Glycidyl palmitate, a prominent member of this group, is formed from the esterification of glycidol with palmitic acid. The primary concern stems from the hydrolysis of GEs in the gastrointestinal tract, which releases glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] This technical guide provides a comprehensive overview of the formation of this compound and other GEs from acylglycerol precursors at elevated temperatures. It details the underlying chemical mechanisms, critical influencing factors, quantitative data from various studies, and standardized experimental protocols for analysis.

Core Formation Mechanisms of Glycidyl Esters

The formation of glycidyl esters, including this compound, is predominantly associated with the deodorization step in edible oil refining, where temperatures can exceed 200°C.[3][4] The primary precursors for GE formation are partial acylglycerols, specifically monoacylglycerols (MAGs) and diacylglycerols (DAGs).[3] Triacylglycerols (TAGs), the main component of edible oils, are generally considered stable and not direct precursors to GEs.